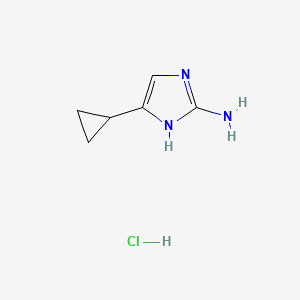

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKQVDDSPOGYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-15-3 | |

| Record name | 4-cyclopropyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a cyclopropyl group can confer unique physicochemical and pharmacological properties. This document details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), reactivity, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The 2-aminoimidazole moiety is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds. Its ability to act as a bioisostere for guanidine, triazole, and benzamidine has made it a valuable building block in medicinal chemistry.[1] The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

The cyclopropyl group, a three-membered carbocycle, has gained significant attention in drug design due to its unique conformational and electronic properties. The inherent ring strain of the cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.

This guide focuses on the hydrochloride salt of 5-Cyclopropyl-1H-imidazol-2-amine, a molecule that combines the key features of both the 2-aminoimidazole scaffold and the cyclopropyl group. While specific experimental data for this exact compound is limited in the public domain, this document provides a detailed and scientifically grounded overview based on established chemical principles and data from closely related analogues.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of similar 2-aminoimidazole and cyclopropyl-containing compounds.

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₆H₁₀ClN₃ | Based on chemical structure |

| Molecular Weight | 159.62 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules |

| Melting Point | >200 °C (decomposes) | Hydrochloride salts of amino heterocycles often have high melting points. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The hydrochloride salt form increases polarity and aqueous solubility. |

| pKa | 7.0 - 8.0 (for the imidazolium ion) | The 2-aminoimidazole core is basic. |

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The key steps involve the formation of an α-haloketone intermediate followed by cyclization with a guanidinylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of α-Bromocyclopropyl methyl ketone

-

Rationale: The α-haloketone is a key electrophile for the subsequent cyclization reaction with guanidine. Bromination is a common method for the α-halogenation of ketones.

-

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature with stirring.

-

The reaction mixture is stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then poured into ice-water and extracted with diethyl ether or dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude α-bromocyclopropyl methyl ketone, which can be used in the next step without further purification.

-

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

-

Rationale: This is a classic Debus-Radziszewski imidazole synthesis variant, where an α-haloketone reacts with a source of ammonia and an aldehyde (in this case, the aldehyde component is incorporated within the guanidine). A more direct approach involves the condensation with guanidine itself.[1]

-

Procedure:

-

To a solution of guanidine carbonate (0.6 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium ethoxide or potassium carbonate, 1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes to generate free guanidine.

-

A solution of α-bromocyclopropyl methyl ketone (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-Cyclopropyl-1H-imidazol-2-amine.

-

Purification can be achieved by column chromatography on silica gel.

-

Step 3: Formation of this compound

-

Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is beneficial for biological testing and formulation.

-

Procedure:

-

The purified 5-Cyclopropyl-1H-imidazol-2-amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.

-

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of similar compounds found in the literature.[2]

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole C4-H | ~6.8 - 7.2 | s | - |

| NH₂ | ~7.0 - 7.5 | br s | - |

| NH | ~11.0 - 12.0 | br s | - |

| Cyclopropyl CH | ~1.5 - 1.8 | m | - |

| Cyclopropyl CH₂ | ~0.6 - 1.0 | m | - |

-

Rationale: The imidazole ring proton is expected to appear in the aromatic region. The amine and imine protons will be broad and their chemical shifts can be concentration and solvent dependent. The cyclopropyl protons will appear in the upfield region, characteristic of this strained ring system.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=N) | ~145 - 150 |

| C5 (C-cyclopropyl) | ~125 - 130 |

| C4 | ~110 - 115 |

| Cyclopropyl CH | ~5 - 10 |

| Cyclopropyl CH₂ | ~5 - 10 |

-

Rationale: The C2 carbon, being part of the guanidinium-like system, will be the most downfield among the imidazole ring carbons. The cyclopropyl carbons will resonate at very upfield chemical shifts.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine and imidazole) | 3100 - 3400 | Strong, broad |

| C-H Stretch (aromatic) | ~3050 | Medium |

| C-H Stretch (cyclopropyl) | ~3000 | Medium |

| C=N Stretch (imidazole ring) | 1600 - 1650 | Strong |

| N-H Bend (amine) | 1550 - 1600 | Medium |

-

Rationale: The spectrum will be dominated by the broad N-H stretching vibrations. The C=N stretch of the imidazole ring is also a characteristic feature.

Mass Spectrometry

-

Predicted [M+H]⁺: m/z = 124.0929 (for the free base)

-

Expected Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules such as HCN and NH₃ from the imidazole ring. Cleavage of the cyclopropyl ring is also possible.

Reactivity and Stability

-

Basicity: The 2-amino group and the imidazole ring nitrogen make the molecule basic, readily forming salts with acids.

-

Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base may be less stable and more susceptible to degradation. The compound should be stored in a cool, dry place, protected from light.

-

Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. The imidazole ring can be susceptible to electrophilic substitution, although the electron-donating amino group may direct substitution to specific positions.

Safety and Handling

Based on the safety data for 2-aminoimidazole and its salts, the following precautions should be taken when handling this compound:[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before handling. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Potential Applications in Drug Discovery

The 5-Cyclopropyl-1H-imidazol-2-amine scaffold holds significant promise in drug discovery due to the combined properties of its constituent moieties.

Caption: Potential applications of 5-Cyclopropyl-1H-imidazol-2-amine in drug discovery.

-

Antimicrobial Agents: The 2-aminoimidazole core is found in many natural products with potent antimicrobial and antibiofilm activity.

-

Anticancer Agents: The cyclopropyl group can enhance the potency and metabolic stability of kinase inhibitors and other anticancer drugs.

-

Enzyme Inhibitors: The basic nature and hydrogen bonding capabilities of the 2-aminoimidazole moiety make it an attractive scaffold for designing inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.

-

Central Nervous System (CNS) Agents: The cyclopropyl group can modulate lipophilicity and permeability, potentially improving the blood-brain barrier penetration of drug candidates.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and potential applications. The combination of the biologically relevant 2-aminoimidazole scaffold with the advantageous physicochemical properties of the cyclopropyl group makes this compound and its derivatives attractive targets for further investigation in medicinal chemistry and drug discovery.

References

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS: 1803598-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride is a heterocyclic compound featuring a unique combination of a 2-aminoimidazole core and a cyclopropyl substituent. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include, but are not limited to, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, offering a technical resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 1803598-15-3 | Chemchart[1] |

| Molecular Formula | C₆H₁₀ClN₃ | Chemchart[1] |

| Molecular Weight | 159.62 g/mol | Chemchart[1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) (predicted) | - |

| Hydrogen Bond Donors | 2 | Chemchart[1] |

| Hydrogen Bond Acceptors | 2 | Chemchart[1] |

| Rotatable Bonds | 1 | Chemchart[1] |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for constructing the 2-aminoimidazole ring system. A plausible and efficient synthetic route involves the condensation of a cyclopropyl-substituted α-haloketone with guanidine, followed by hydrochloride salt formation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromo-1-cyclopropylethanone

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.05 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

-

To a solution of guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (1.5 eq) in anhydrous ethanol, add the crude 1-bromo-1-cyclopropylethanone (1.0 eq) from the previous step.

-

Reflux the reaction mixture for 6-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.[2]

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the free base of 5-cyclopropyl-1H-imidazol-2-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 5-cyclopropyl-1H-imidazol-2-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | br s | 2H | -NH₂ |

| ~7.00 | s | 1H | Imidazole C4-H |

| ~1.80 | m | 1H | Cyclopropyl-CH |

| ~0.90 | m | 2H | Cyclopropyl-CH₂ |

| ~0.70 | m | 2H | Cyclopropyl-CH₂ |

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Assignment |

| ~150.0 | Imidazole C2 |

| ~125.0 | Imidazole C5 |

| ~115.0 | Imidazole C4 |

| ~8.0 | Cyclopropyl-CH |

| ~6.0 | Cyclopropyl-CH₂ |

Note: Actual chemical shifts may vary. The broad singlet for the amine protons is due to exchange with the solvent.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time | 5-8 minutes |

Potential Biological Activities and Screening Protocols

The 2-aminoimidazole scaffold is associated with a range of biological activities. Based on existing literature for related compounds, this compound is a candidate for screening in several therapeutic areas.

Potential as a Kinase Inhibitor (VEGFR-2 & CDK2)

The 2-aminoimidazole moiety is present in known inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology.[3][4]

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay [5]

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) in kinase assay buffer.

-

In a 96-well plate, add the diluted compound, a known inhibitor (positive control, e.g., Sorafenib), and buffer only (negative control).

-

Add the VEGFR-2 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based luminescent signal.[5]

-

The luminescence is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values from the dose-response curve.

Experimental Protocol: CDK2 Kinase Inhibition Assay [4]

A similar protocol to the VEGFR-2 assay can be employed, substituting the VEGFR-2 enzyme and substrate with CDK2/Cyclin A2 or E2 and a specific CDK2 substrate peptide. A known CDK2 inhibitor would be used as the positive control. The ADP-Glo™ Kinase Assay is also suitable for this purpose.[2]

Potential as an Antibacterial Agent

2-Aminoimidazole derivatives have demonstrated antibacterial and anti-biofilm properties.[6] The potential of this compound as an antibacterial agent can be assessed using standard microbiology assays.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination [7]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[7]

-

Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its unique structural features suggest potential for diverse biological activities. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols, based on established methodologies for related compounds, offer a starting point for further investigation into the therapeutic potential of this promising scaffold.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., Al-Shar'i, N. A., & El-Elimat, T. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6285. [Link]

-

BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

-

Ferreira, R., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(3), 339. [Link]

-

Serrano, I., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. International Journal of Molecular Sciences, 23(19), 11839. [Link]

-

Li, Y., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

-

Ohkubo, M., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2423. [Link]

-

Singh, P., et al. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B(5), 444-453. [Link]

-

ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives... [Link]

-

Chemchart. (n.d.). This compound (1803598-15-3). [Link]

-

El-Sayed, M. A. A., et al. (2022). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Orbital: The Electronic Journal of Chemistry, 14(3), 154-159. [Link]

-

Eldehna, W. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 735-751. [Link]

Sources

- 1. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]

- 2. promega.com [promega.com]

- 3. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and explores potential synthetic routes based on established methodologies for 2-aminoimidazole synthesis. Furthermore, it discusses the known biological significance of the 2-aminoimidazole scaffold and the unique contributions of the cyclopropyl moiety, outlining potential mechanisms of action and therapeutic targets. This document serves as a foundational resource for researchers investigating this and related compounds for the development of novel therapeutics.

Introduction: The Significance of the 2-Aminoimidazole Scaffold and Cyclopropyl Substitution

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring is a key pharmacophore in a variety of approved drugs.[2] The imidazole ring itself is a crucial component of several essential biological molecules, including the amino acid histidine and purines. Its polar and ionizable nature can enhance the pharmacokinetic properties of drug candidates.

The incorporation of a cyclopropyl group at the 5-position of the imidazole ring introduces unique structural and electronic properties. The strained three-membered ring can act as a bioisostere for other functional groups and can influence the compound's conformation, metabolic stability, and binding affinity to biological targets. This strategic substitution makes this compound a compelling molecule for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀ClN₃ | [3] |

| Molecular Weight | 159.62 g/mol | [3] |

| CAS Number | 1803598-15-3 | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from cyclopropyl methyl ketone, which can be halogenated to form an α-haloketone intermediate. This intermediate can then be reacted with guanidine to yield the 2-aminoimidazole ring system. The final step would involve the formation of the hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-Bromo-cyclopropyl methyl ketone

-

Dissolve cyclopropyl methyl ketone in a suitable solvent (e.g., methanol or acetic acid).

-

Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by distillation or column chromatography to obtain α-bromo-cyclopropyl methyl ketone.

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

-

Dissolve guanidine hydrochloride in a suitable solvent (e.g., ethanol or a deep eutectic solvent for a greener approach).[2]

-

Add a base (e.g., sodium ethoxide or potassium hydroxide) to generate free guanidine.

-

Add the α-bromo-cyclopropyl methyl ketone from Step 1 to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress.

-

After completion, cool the reaction, and isolate the crude product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 5-Cyclopropyl-1H-imidazol-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same or a compatible solvent.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the imidazole ring proton, and the amine protons.

-

¹³C NMR: Expect distinct signals for the carbons of the cyclopropyl ring and the imidazole ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and imidazole, C-H stretching of the cyclopropyl and imidazole rings, and C=N and C=C stretching of the imidazole ring are expected.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the proposed structure.

Potential Mechanism of Action and Biological Targets

The biological activity of this compound is likely to be multifaceted, stemming from the combined properties of the 2-aminoimidazole core and the cyclopropyl substituent.

The Role of the 2-Aminoimidazole Core

The 2-aminoimidazole scaffold is known to interact with a variety of biological targets. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Antimicrobial and antifungal activity

-

Anticancer properties

-

Anti-inflammatory effects

-

Antiviral activity[5]

The mechanism of action often involves mimicking or antagonizing the binding of endogenous ligands to their receptors or enzymes.

The Influence of the Cyclopropyl Group

The cyclopropyl group can significantly modulate the biological activity of a molecule. Its rigid and lipophilic nature can enhance binding to hydrophobic pockets in target proteins. Furthermore, the strained ring system can influence the electronic properties of the imidazole ring, potentially altering its pKa and hydrogen bonding capabilities.

Caption: Conceptual framework of the potential mechanism of action.

Potential Applications in Drug Discovery and Research

Given the established biological activities of related compounds, this compound represents a valuable starting point for drug discovery programs.

-

Antimicrobial Drug Development: The 2-aminoimidazole scaffold is present in many natural products with potent antimicrobial properties. This compound could be explored as a lead for the development of new antibiotics or antifungals.

-

Oncology Research: Numerous imidazole derivatives have demonstrated anticancer activity. The unique properties of the cyclopropyl group could be leveraged to design novel and selective anticancer agents.

-

Chemical Probe Development: As a small molecule with potential biological activity, it could be utilized as a chemical probe to investigate specific biological pathways or to validate novel drug targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising chemical entity that combines the biologically significant 2-aminoimidazole scaffold with the unique structural features of a cyclopropyl group. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential therapeutic applications. Further research into its biological activity and mechanism of action is warranted to fully elucidate its potential in drug discovery and development.

References

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110–118.

- Popov, V. G., & Al-Mourabit, A. (2014). 2-Aminoimidazoles. In Studies in Natural Products Chemistry (Vol. 43, pp. 69-106). Elsevier.

- Ciancimino, A., Ruffili, T., Spadaro, A., & Pistarà, V. (2021). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 26(15), 4642.

-

Chemchart. (n.d.). This compound (1803598-15-3). Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). A Simple and Practical Synthesis of 2-Aminoimidazoles. Retrieved from [Link]

- Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(15), 3464–3467.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof.

-

Justia Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

-

MDPI. (2021). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (2021). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent (10) Patent No.: US 7,790,905 B2.

-

MDPI. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

-

PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

-

PubChem. (n.d.). CID 161332206. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent (19).

- Google Patents. (n.d.). United States Patent (19).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound (1803598-15-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride molecular weight

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical properties, synthesis, and potential applications of this compound.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole (2-AI) moiety is a privileged structural motif in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active compounds. Its significance stems from its ability to act as a bioisostere for guanidines, triazoles, and benzamidines, enabling favorable interactions with various biological targets.[1] The imidazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic potential across different disease areas, including antihistamines, anthelmintics, and treatments for type 2 diabetes.[1] this compound, as a member of this important class of compounds, represents a valuable building block for the synthesis of novel therapeutic agents. The introduction of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the pharmacological profile of a drug candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃ | [2] |

| Molecular Weight | 159.62 g/mol | [2] |

| CAS Number | 1803598-15-3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Aromatic Rings | 1 | [2] |

| Topological Polar Surface Area | 43.84 Ų | [3] |

| LogP | 0.8002 | [3] |

Synthesis and Mechanistic Insights

A proposed synthetic workflow is outlined below. The rationale for this approach is its versatility and the commercial availability of the starting materials. The use of a hydrochloride salt of guanidine is common to improve its stability and handling.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to Screening Libraries Containing 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its significance stems from its ability to act as a bioisostere for guanidines, triazoles, and benzamidines, enabling it to participate in a wide range of biological interactions. The imidazole core is a key structural element in drugs spanning various therapeutic areas, from antihistamines to agents for type 2 diabetes. Furthermore, the 2-AI scaffold is a prominent feature in marine alkaloids, such as oroidin, which are known for their potent anti-biofilm properties.

The subject of this guide, 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, represents a synthetically tractable and promising iteration of the 2-AI core. The introduction of a cyclopropyl group at the 5-position introduces a degree of conformational rigidity and lipophilicity that can significantly influence its binding affinity and pharmacokinetic properties. The hydrochloride salt form enhances its solubility, making it highly amenable to high-throughput screening (HTS) campaigns. Given the established and emerging therapeutic potential of 2-AI derivatives, the inclusion of this compound in screening libraries is a strategic imperative for identifying novel lead compounds.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of screening libraries containing this compound. We will delve into the rationale for its inclusion in screening decks, the design of relevant screening libraries, and detailed, field-proven protocols for executing robust screening campaigns.

Part 1: Library Design and Composition: Incorporating this compound

The successful identification of novel bioactive agents is intrinsically linked to the quality and diversity of the screening library. While large, diverse libraries are a cornerstone of drug discovery, the strategic inclusion of focused libraries built around privileged scaffolds like 2-aminoimidazoles can significantly increase the probability of identifying high-quality hits.

Rationale for Inclusion in Focused and Diversity Libraries

The decision to include this compound in a screening library is underpinned by the extensive body of evidence supporting the biological relevance of the 2-aminoimidazole scaffold. Key justifications include:

-

Proven Bioactivity: 2-AI derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This versatility makes them attractive candidates for screening against a wide array of biological targets.

-

Anti-biofilm Potential: A significant body of research highlights the potent anti-biofilm activity of 2-AI compounds.[1] Biofilms are a major contributor to chronic infections and antibiotic resistance, making the discovery of novel anti-biofilm agents a critical unmet medical need.

-

Synthetic Tractability: The 2-aminoimidazole core is readily synthesized and amenable to chemical modification, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies and lead optimization.

-

Favorable Physicochemical Properties: The cyclopropyl substituent can enhance metabolic stability and cell permeability, while the hydrochloride salt form ensures good aqueous solubility, a crucial prerequisite for HTS.

Commercial Availability and Sourcing

This compound is available from commercial suppliers, ensuring its accessibility for inclusion in screening libraries. For instance, it can be sourced from vendors such as ChemBridge.[2] When incorporating this compound into a library, it is imperative to verify its purity and identity via analytical methods such as LC-MS and NMR.

Design of a 2-Aminoimidazole-Focused Library

For research programs specifically targeting pathways where 2-AI compounds have shown promise, the creation of a focused library is a highly effective strategy. Such a library would include this compound alongside a curated selection of structural analogues.

Table 1: Exemplar Compounds for a 2-Aminoimidazole-Focused Library

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 1803598-15-3 | C₆H₁₀ClN₃ | Cyclopropyl group for conformational constraint |

| 1-Cyclopropyl-1H-imidazol-5-amine | N/A | C₆H₉N₃ | Isomeric variation for SAR exploration |

| 2-Cyclopropyl-1H-imidazol-5-amine | 1368133-05-4 | C₆H₉N₃ | Isomeric variation for SAR exploration |

| Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine | 927986-30-9 | C₈H₁₃N₃ | N-methylation and linker for diversification |

Workflow for Focused Library Design

Caption: Workflow for designing and screening a 2-aminoimidazole-focused library.

Part 2: High-Throughput Screening Methodologies

The selection of an appropriate screening assay is paramount to the success of any HTS campaign. Given the strong evidence for the anti-biofilm and antibacterial properties of 2-aminoimidazole derivatives, this guide will focus on detailed protocols for these applications.

Phenotypic Screening for Antibacterial Activity

Phenotypic screening directly assesses the effect of a compound on the growth and survival of a microorganism, providing a direct measure of its potential as an antimicrobial agent.[3] This approach is particularly valuable for identifying compounds with novel mechanisms of action.

Experimental Protocol: High-Throughput Broth Microdilution Assay for Antibacterial Activity

-

Bacterial Strain Selection: Choose relevant bacterial strains for screening. A common starting point is to use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) pathogens.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate overnight at 37°C with shaking.

-

The following day, dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Plating:

-

Prepare assay-ready plates by dispensing a small volume (e.g., 1 µL) of the compound library (typically at 1 mM in DMSO) into the wells of a 384-well microtiter plate.

-

Include appropriate controls:

-

Positive Control: A known antibiotic (e.g., ciprofloxacin).

-

Negative Control: DMSO vehicle only.

-

-

-

Assay Execution:

-

Add the diluted bacterial inoculum to each well of the compound-containing plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.

-

Alternatively, a viability dye such as resazurin can be added, and fluorescence can be measured to assess metabolic activity.

-

Calculate the percent inhibition of bacterial growth for each compound relative to the controls.

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >80%) at the screening concentration.

-

Data Presentation: Example Hit Summary Table

| Compound ID | Concentration (µM) | % Inhibition (S. aureus) | % Inhibition (P. aeruginosa) |

| Cmpd-001 | 10 | 95.2 | 10.5 |

| Cmpd-002 | 10 | 5.6 | 3.2 |

| Cmpd-003 | 10 | 88.9 | 92.1 |

High-Throughput Screening for Anti-Biofilm Activity

The ability of 2-aminoimidazole derivatives to inhibit biofilm formation is a key therapeutic rationale.[4] HTS assays for anti-biofilm activity are designed to identify compounds that prevent the formation of these resilient bacterial communities.

Experimental Protocol: Crystal Violet Staining Assay for Biofilm Inhibition

-

Bacterial Strain and Media Selection: Use a known biofilm-forming strain (e.g., Pseudomonas aeruginosa PAO1). Tryptic Soy Broth (TSB) supplemented with glucose is often used to promote biofilm formation.

-

Preparation of Bacterial Inoculum:

-

Grow an overnight culture of the test bacterium.

-

Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.01.

-

-

Compound Plating:

-

Dispense compounds and controls into a 96- or 384-well plate as described in the antibacterial assay.

-

-

Assay Execution:

-

Add the diluted bacterial inoculum to each well.

-

Incubate the plates under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

-

-

Quantification of Biofilm Formation:

-

Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., PBS).

-

Add a 0.1% solution of crystal violet to each well and incubate for 15-20 minutes at room temperature. This stains the adherent biofilm.

-

Remove the crystal violet solution and wash the wells again to remove excess stain.

-

Solubilize the bound crystal violet by adding a solvent such as 30% acetic acid or ethanol.

-

Measure the absorbance at a wavelength of approximately 570-595 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition of biofilm formation for each compound relative to the DMSO control.

-

It is crucial to run a parallel assay for bacterial growth to distinguish true biofilm inhibitors from compounds that simply inhibit bacterial proliferation.

-

Workflow for Anti-Biofilm Screening

Caption: A streamlined workflow for a high-throughput anti-biofilm screening assay.

Part 3: Hit Validation and Downstream Characterization

The identification of primary "hits" from an HTS campaign is only the initial step. A rigorous process of hit validation and characterization is essential to confirm the activity and elucidate the mechanism of action of promising compounds.

Hit Confirmation and Dose-Response Analysis

-

Re-testing of Primary Hits: Hits identified in the primary screen should be re-tested under the same assay conditions to confirm their activity and rule out false positives.

-

Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This provides a quantitative measure of their activity and is crucial for SAR studies.

Secondary Assays and Mechanism of Action Studies

For compounds that demonstrate robust and dose-dependent activity, a series of secondary assays should be employed to further characterize their biological effects.

-

Cytotoxicity Assays: It is essential to assess the toxicity of hit compounds against mammalian cell lines to ensure that their antimicrobial or anti-biofilm activity is not due to general cytotoxicity.

-

Mechanism of Action (MoA) Studies: For antibacterial hits, MoA studies can include assays to assess effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity. For anti-biofilm hits, assays can investigate effects on bacterial adhesion, motility, or quorum sensing.

Logical Flow for Hit-to-Lead Progression

Caption: A logical progression from primary hit identification to lead optimization.

Conclusion

This compound is a strategically important compound for inclusion in modern screening libraries. Its foundation on the versatile 2-aminoimidazole scaffold, coupled with favorable physicochemical properties, makes it a promising starting point for the discovery of novel therapeutics, particularly in the realm of infectious diseases. By employing robust and well-validated high-throughput screening assays, such as those detailed in this guide, researchers can effectively interrogate libraries containing this and related compounds to identify novel lead candidates with the potential to address significant unmet medical needs. The systematic approach to library design, screening, and hit validation outlined herein provides a comprehensive framework for maximizing the success of drug discovery campaigns centered around this valuable chemical entity.

References

-

Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396–410. [Link]

-

ChemChart. (n.d.). This compound (1803598-15-3). Retrieved January 23, 2026, from [Link]

-

GARDP Revive. (n.d.). Phenotypic screening. Retrieved January 23, 2026, from [Link]

-

Taylor & Francis Online. (2015). Agents that Inhibit Bacterial Biofilm Formation. Retrieved January 23, 2026, from [Link]

Sources

- 1. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (1803598-15-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Phenotypic screening – REVIVE [revive.gardp.org]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Cyclopropyl-1H-imidazol-2-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is paramount. 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS No. 1803598-15-3) emerges as a compound of significant interest, embodying the convergence of two key structural motifs: the 2-aminoimidazole core and a cyclopropyl substituent.[1] The 2-aminoimidazole skeleton is a prevalent feature in a multitude of marine alkaloids and has been identified as a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This bioactivity is, in part, attributed to the ability of the 2-aminoimidazole core to act as a bioisostere for guanidine, acylguanidine, and other functionalities capable of crucial hydrogen bonding interactions with biological targets.[2]

The incorporation of a cyclopropyl group at the 5-position of the imidazole ring is a strategic design element. The cyclopropyl moiety is increasingly utilized in drug development to enhance metabolic stability, improve potency, and modulate pharmacokinetic profiles.[4][5][6] Its rigid, three-dimensional structure can introduce conformational constraints, leading to more selective binding to target proteins.[5] Furthermore, the unique electronic properties of the cyclopropyl ring can influence the acidity and basicity of the imidazole core, potentially fine-tuning its interaction with biological macromolecules.[4]

This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols for the utilization of this compound as a versatile building block in the synthesis of novel bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 1803598-15-3 | [1] |

| Molecular Formula | C₆H₁₀ClN₃ | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General knowledge |

Safety and Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

-

Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthetic Applications and Protocols

The primary application of this compound is as a starting material or intermediate in the synthesis of more complex molecules. The 2-amino group and the imidazole ring nitrogens offer multiple points for chemical modification.

Protocol 1: N-Arylation/N-Alkylation for the Synthesis of Substituted 2-Aminoimidazoles

The secondary amine of the 2-aminoimidazole core is a key nucleophilic site for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Workflow for N-Arylation/N-Alkylation:

Caption: General workflow for N-arylation or N-alkylation of this compound.

Detailed Step-by-Step Protocol:

-

Preparation: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask, add a base (e.g., potassium carbonate, 2.5 mmol).

-

Reaction: Add the desired aryl or alkyl halide (1.1 mmol) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-aminoimidazole.

Rationale for Experimental Choices:

-

Base: The hydrochloride salt needs to be neutralized to the free base for the nucleophilic attack to occur. An excess of a mild inorganic base like potassium carbonate is typically sufficient.

-

Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they solubilize the reactants and facilitate nucleophilic substitution reactions.

-

Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive halides.

Protocol 2: Synthesis of Fused Imidazole Derivatives via Condensation Reactions

The 2-aminoimidazole scaffold can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct fused heterocyclic systems, which are of great interest in drug discovery.[6]

Conceptual Pathway for Fused Ring Synthesis:

Caption: Conceptual pathway for the synthesis of fused imidazoles.

Detailed Step-by-Step Protocol (Example with a 1,3-dicarbonyl):

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

-

Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated hydrochloric acid) or a base (e.g., piperidine) to the mixture.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it if necessary. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and proceed with extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired fused imidazole derivative.

Rationale for Experimental Choices:

-

Catalyst: The choice of an acid or base catalyst depends on the specific dicarbonyl compound and the desired reaction mechanism. The catalyst facilitates the initial condensation and subsequent cyclization.

-

Solvent: Protic solvents like ethanol or acetic acid are often used for these types of condensation reactions.

Potential Biological Applications and Screening Protocols

Given the broad spectrum of biological activities associated with the 2-aminoimidazole scaffold, derivatives of this compound are promising candidates for screening in various therapeutic areas.

Table of Potential Biological Activities and Relevant Assays:

| Therapeutic Area | Potential Target/Mechanism | Suggested Screening Assay |

| Oncology | Kinase inhibition, cell cycle arrest, induction of apoptosis | Kinase activity assays (e.g., TR-FRET, AlphaScreen), cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining) |

| Infectious Diseases | Inhibition of bacterial or fungal growth, antiviral replication | Minimum Inhibitory Concentration (MIC) assays, plaque reduction assays for viruses |

| Inflammation | Inhibition of pro-inflammatory cytokine production, enzyme inhibition (e.g., COX, LOX) | ELISA for cytokine quantification, enzyme inhibition assays |

Protocol 3: General Protocol for In Vitro Kinase Inhibition Screening

Workflow for Kinase Inhibition Assay:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

-

Assay Plate Preparation: In a suitable microplate, add the kinase, a fluorescently labeled substrate, and ATP in a buffered solution.

-

Incubation: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the detection reagents (e.g., antibodies for phosphorylated substrate in a TR-FRET assay).

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a biologically active 2-aminoimidazole core and a property-enhancing cyclopropyl group makes it an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The protocols outlined in this document provide a solid foundation for researchers to explore the synthetic and biological potential of this promising scaffold.

References

-

ChemChart. This compound (1803598-15-3). Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

-

PubChem. 2-Aminoimidazole. Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

RSC Publishing. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

NIH. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

-

ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

-

PMC. Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available from: [Link]

-

Ingenta Connect. 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

-

MDPI. Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Available from: [Link]

-

ResearchGate. Synthetic route to substituted imidazoles. Available from: [Link]

-

PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Available from: [Link]

-

ResearchGate. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Available from: [Link]

-

ACS Publications. A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. Available from: [Link]

-

PubChem. 2-Aminoimidazole Safety and Hazards. Available from: [Link]

-

PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

-

PubMed. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Available from: [Link]

Sources

- 1. Imidazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometric Analysis of 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride

Abstract

This document provides a comprehensive guide to the analysis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride using mass spectrometry. The focus is on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for accurate mass determination and structural elucidation. This guide outlines the theoretical considerations, detailed experimental protocols for sample preparation and instrument setup, and an in-depth analysis of the expected ionization and fragmentation patterns. The methodologies described herein are designed to provide a robust framework for the qualitative and quantitative analysis of this compound in various research and development settings.

Introduction: The Significance of this compound

5-Cyclopropyl-1H-imidazol-2-amine and its derivatives are important scaffolds in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules, and the cyclopropyl group can significantly influence the pharmacological properties of a compound, including metabolic stability and binding affinity. Accurate and reliable analytical methods are crucial for the characterization and quantification of such compounds throughout the drug discovery and development process. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose.[1]

This application note will delve into the nuances of analyzing the hydrochloride salt of this compound, addressing the specific challenges and considerations related to its ionic nature and potential fragmentation pathways.

Foundational Principles: Ionization and Fragmentation

Electrospray ionization (ESI) is the preferred method for analyzing polar and ionic small molecules like this compound.[2] In ESI, the analyte in solution is aerosolized and subjected to a strong electric field, leading to the formation of gas-phase ions.[2] Given the basic nature of the amino-imidazole core, positive ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]+.

Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the protonated molecule. This process, often achieved through collision-induced dissociation (CID), provides valuable structural information. The fragmentation of an ion is governed by its chemical structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable neutral losses or fragment ions.[3][4]

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages in the analysis of this compound.

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| This compound | ≥98% Purity | Commercially Available |

| Methanol (MeOH) | HPLC or LC-MS Grade | Standard Laboratory Suppliers |

| Acetonitrile (ACN) | HPLC or LC-MS Grade | Standard Laboratory Suppliers |

| Deionized Water | 18.2 MΩ·cm | In-house or Commercial |

| Formic Acid (FA) | LC-MS Grade | Standard Laboratory Suppliers |

Protocol: Sample Preparation

The hydrochloride salt form of the analyte requires careful consideration during sample preparation to ensure optimal ionization and prevent signal suppression.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent system to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically for the specific instrument being used.

-

Acidification (Optional but Recommended): To promote protonation and enhance signal intensity in positive ion mode ESI, add formic acid to the final working solution to a final concentration of 0.1% (v/v). Note: Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[5]

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter compatible with the organic solvents used.

Protocol: Mass Spectrometer and ESI Source Parameters

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens in the amino-imidazole structure are readily protonated. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Cone Voltage | 20 - 40 V | A higher cone voltage can induce in-source fragmentation, which may be useful for initial structural confirmation.[6] |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation and ion desolvation. |

| Desolvation Temperature | 350 - 450 °C | Aids in the efficient removal of solvent from the droplets. |

| Source Temperature | 120 - 150 °C | Maintains the stability of the electrospray. |

| MS1 Scan Range | m/z 50 - 500 | To encompass the expected protonated molecule and potential adducts. |

| MS/MS Collision Energy | 10 - 40 eV (Ramp) | A ramp of collision energies allows for the observation of a range of fragment ions, from initial losses to more extensive fragmentation. |

Expected Mass Spectra and Fragmentation Analysis

MS1 Spectrum: The Protonated Molecule

The molecular formula of the free base, 5-Cyclopropyl-1H-imidazol-2-amine, is C₆H₉N₃. The molecular weight of the free base is approximately 123.16 g/mol . In positive ion mode ESI, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 124.17.

Note: The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in the positive ion mode spectrum under these conditions.[7]

MS/MS Spectrum: Predicted Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 124.17), several characteristic product ions are anticipated. The fragmentation is likely to be initiated by cleavage of the bonds associated with the cyclopropyl ring and the imidazole core.

Caption: Predicted fragmentation pathways of protonated 5-Cyclopropyl-1H-imidazol-2-amine.

Detailed Fragmentation Analysis:

-

Loss of Ethene (C₂H₄): The strained cyclopropyl ring is a likely site for initial fragmentation. A common fragmentation pathway for cyclopropyl-containing compounds is the loss of ethene, which would result in a fragment ion at m/z 96.13.[8]

-

Imidazole Ring Cleavage: The imidazole ring can undergo cleavage, with a potential loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings. This would lead to a fragment at m/z 97.14.

-

Loss of the Amino Group and Ring Opening: Fragmentation could also involve the loss of the amino group along with a portion of the imidazole ring, potentially as aminonitrile (CH₂N₂), resulting in a fragment at m/z 82.15.

Table of Predicted Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Chemical Formula of Neutral Loss |

| 124.17 | 96.13 | Ethene | C₂H₄ |

| 124.17 | 97.14 | Hydrogen Cyanide | HCN |

| 124.17 | 82.15 | Aminonitrile | CH₂N₂ |

Troubleshooting and Method Validation

Common Issues and Solutions:

-

Low Signal Intensity:

-

Increase sample concentration.

-

Optimize ESI source parameters (capillary voltage, gas flows, temperatures).

-

Ensure the pH of the solution is acidic to promote protonation.

-

-

High Background Noise:

-

Use high-purity solvents and reagents.

-

Clean the ESI source and mass spectrometer inlet.

-

-

Inconsistent Fragmentation:

-

Optimize collision energy.

-

Ensure the stability of the precursor ion selection.

-

For quantitative applications, it is essential to validate the method according to relevant guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently characterize and quantify this important pharmaceutical building block. The predicted fragmentation pathways offer a valuable starting point for structural confirmation and the development of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative studies.

References

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from [Link]

-

PubMed. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Retrieved from [Link]

-